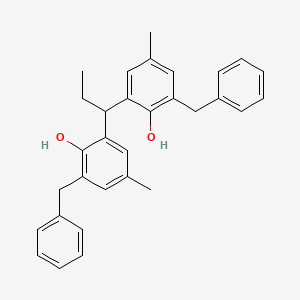
2,2'-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a propane backbone. This compound is part of a larger class of bisphenols, which are known for their applications in various fields, including polymer production and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) typically involves the reaction of 6-benzyl-4-methylphenol with a suitable propane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the phenol derivative reacts with a propane-based alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism by which 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known bisphenol with similar structural features but different applications and biological activity.
Bisphenol S: Another bisphenol used as an alternative to bisphenol A, with distinct chemical properties.
Bisphenol F: Known for its use in epoxy resins and other industrial applications.
Uniqueness
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
65910-01-2 |
|---|---|
Molecular Formula |
C31H32O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-benzyl-6-[1-(3-benzyl-2-hydroxy-5-methylphenyl)propyl]-4-methylphenol |
InChI |
InChI=1S/C31H32O2/c1-4-27(28-17-21(2)15-25(30(28)32)19-23-11-7-5-8-12-23)29-18-22(3)16-26(31(29)33)20-24-13-9-6-10-14-24/h5-18,27,32-33H,4,19-20H2,1-3H3 |
InChI Key |
UMKJSUKWGKARFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1O)CC2=CC=CC=C2)C)C3=CC(=CC(=C3O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















